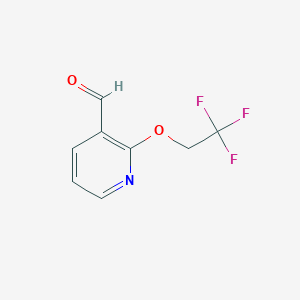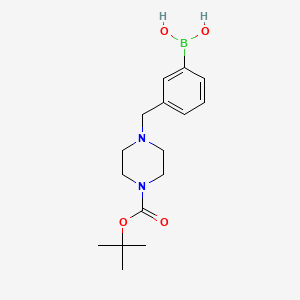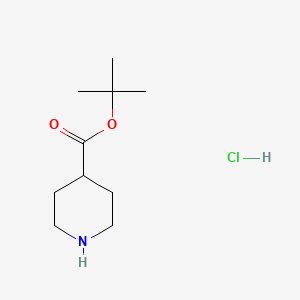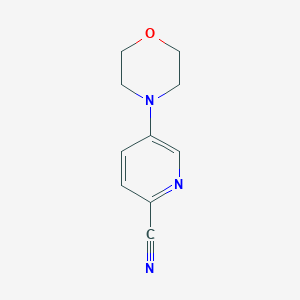
5-Morpholinopicolinonitrile
説明
5-Morpholinopicolinonitrile is an organic compound with the molecular formula C10H11N3O and a molecular weight of 189.21 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 5-Morpholinopicolinonitrile contains DNA bases attached to a backbone of methylenemorpholine rings linked through phosphorodiamidate groups . Morpholinos block access of other molecules to small (~25 base) specific sequences of the base-pairing surfaces of ribonucleic acid (RNA) .科学的研究の応用
Synthesis and Antimicrobial Evaluation
A new series of fused pyran derivatives bearing a 2-morpholinoquinoline nucleus was synthesized, including 5-Morpholinopicolinonitrile. This compound was evaluated for its antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi. The study found several compounds to be efficient in inhibiting microbial growth, highlighting the potential of 5-Morpholinopicolinonitrile derivatives in antimicrobial applications (Makawana, Mungra, Patel, & Patel, 2011).
Anticancer Activity and Molecular Docking
Research into the design and synthesis of novel indole derivatives, including reactions with 5-morpholinosulfonylisatin, has shown promising anticancer activity. These compounds, upon evaluation, displayed broad-spectrum anticancer activity on various cancer cell lines, with some showing potent activity against the Epidermal Growth Factor Receptor (EGFR), surpassing known inhibitors like Lapatinib. This indicates the significant potential of 5-Morpholinopicolinonitrile in the development of anticancer agents (El-Sharief et al., 2019).
DNA and BSA Binding
A study on axially morpholine disubstituted silicon phthalocyanines, including derivatives of 5-Morpholinopicolinonitrile, explored their synthesis, characterization, DNA/BSA binding, and DNA photocleavage properties. These compounds demonstrated significant DNA intercalation and photocleavage activity, suggesting their utility in photodynamic therapy and as photosensitizer agents (Barut et al., 2017).
Gene Function Inhibition
Morpholino oligos, including those derived from 5-Morpholinopicolinonitrile, have been tested across various model organisms for their ability to inhibit gene function. These studies suggest that morpholinos, with careful control, can serve as a simple and rapid method to study gene function, underscoring the versatility of 5-Morpholinopicolinonitrile in genetic research (Heasman, 2002).
Privileged Structure in Medicinal Chemistry
Morpholine, a core structure in 5-Morpholinopicolinonitrile, is recognized as a privileged structure in medicinal chemistry due to its widespread application in approved and experimental drugs. Its advantageous physicochemical, biological, and metabolic properties make it a valuable scaffold in drug design and development. This highlights the importance of 5-Morpholinopicolinonitrile and its derivatives in medicinal chemistry and pharmacological activity research (Kourounakis, Xanthopoulos, & Tzara, 2020).
Safety And Hazards
特性
IUPAC Name |
5-morpholin-4-ylpyridine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c11-7-9-1-2-10(8-12-9)13-3-5-14-6-4-13/h1-2,8H,3-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZIOVIKPDZOZPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CN=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00656465 | |
| Record name | 5-(Morpholin-4-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Morpholinopicolinonitrile | |
CAS RN |
1156520-22-7 | |
| Record name | 5-(Morpholin-4-yl)pyridine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00656465 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



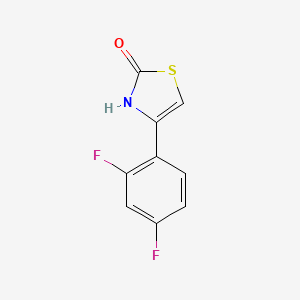
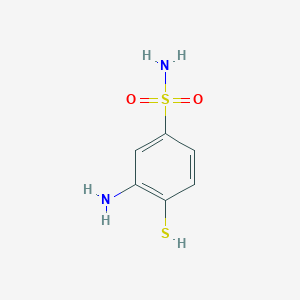
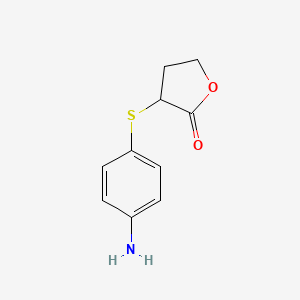
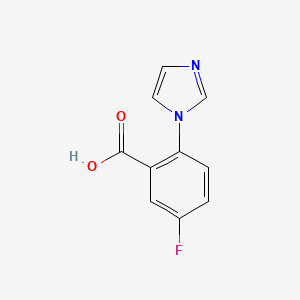
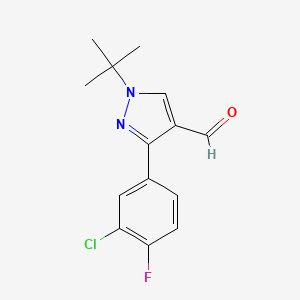
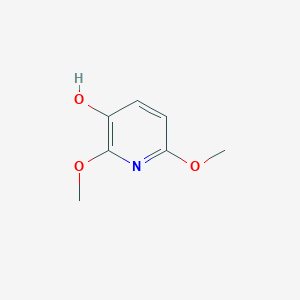
![tert-butyl N~5~-[(4-methylphenyl)sulfonyl]-L-ornithinate](/img/structure/B1438357.png)
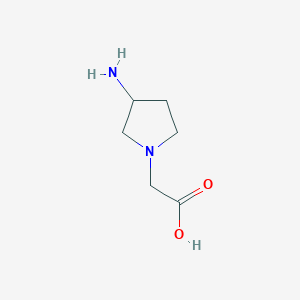
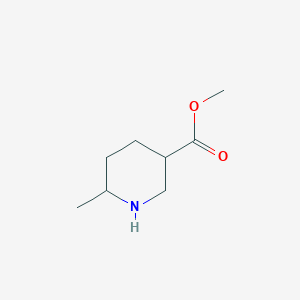
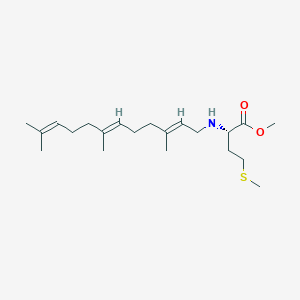
![2-[(2-Thienylcarbonyl)amino]-1,3-thiazole-4-carboxylic acid](/img/structure/B1438368.png)
